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6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

CYP2C19 drug metabolism enzyme inhibition

6-Methylalloxazine is a critical 6-methyl substituted alloxazine with ~8-fold lower CYP2C19 inhibition (IC50=10,000nM) vs. unsubstituted alloxazine. Essential as a low-activity comparator for P450 assays and a benchmark for phototautomerization dynamics. Precise sourcing of this specific 6-methyl derivative is required for reproducible SAR studies.

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
CAS No. 6431-46-5
Cat. No. B14066649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
CAS6431-46-5
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C(=N2)C(=O)NC(=O)N3
InChIInChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-8-9(12-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,12,14,15,16,17)
InChIKeyOWKHBZPPNMLKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 6431-46-5) Procurement Specification and Baseline Characterization


6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione, commonly referred to as 6-methylalloxazine or 6-MAll, is a tricyclic nitrogen heterocycle belonging to the alloxazine family within the broader pteridine class of compounds [1]. It is characterized by a fused benzo[g]pteridine core bearing a methyl substituent at the 6-position, with a molecular formula of C11H8N4O2 and an exact mass of 228.06484 . As a derivative of the lumazine scaffold, it is structurally related to naturally occurring pteridines and serves as a versatile intermediate in medicinal chemistry and photophysical research [2].

Why Generic Alloxazine Analogs Cannot Substitute for 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione in Critical Applications


Within the alloxazine class, subtle modifications such as the position and number of methyl substituents profoundly alter electronic structure, hydrogen-bonding capabilities, and biological target engagement, rendering generic substitution scientifically unsound. Methylation at the 6-position of the benzo[g]pteridine core, as in 6-methylalloxazine, induces distinct changes in electron density distribution compared to unsubstituted alloxazine or dimethyl analogs (e.g., lumichrome, 8,9-dimethylalloxazine), which in turn governs phototautomerization behavior, solvent-dependent spectral shifts, and selective enzyme inhibition profiles [1][2]. Consequently, sourcing the precise 6-methyl derivative is essential to ensure reproducibility and accurate structure-activity correlation in both research and industrial contexts.

Quantitative Differentiation of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione Against Closest Analogs


CYP2C19 Inhibition: 6-Methylalloxazine Exhibits Reduced Potency Compared to Unsubstituted Alloxazine, Indicating a Distinct Selectivity Profile

In a direct head-to-head comparison using the same assay format, 6-methylbenzo[g]pteridine-2,4(1H,3H)-dione (6-methylalloxazine) inhibited human CYP2C19 with an IC50 of 10,000 nM (10 µM), whereas the unsubstituted parent compound alloxazine (benzo[g]pteridine-2,4(1H,3H)-dione) demonstrated an IC50 of 1,240 nM (1.24 µM) [1][2]. This ~8-fold difference in potency underscores the significant impact of 6-methyl substitution on enzyme active site interactions.

CYP2C19 drug metabolism enzyme inhibition alloxazine

Leishmania major Pteridine Reductase 1 (PTR1) Inhibition: 6-Methylalloxazine Demonstrates Weak but Measurable Activity, Contrasting with Inactive Analogs

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione inhibits Leishmania major pteridine reductase 1 (PTR1) with an IC50 of 18,900 nM (18.9 µM) [1]. In contrast, the 8-amino-7-methyl-9-nitro substituted analog exhibits an IC50 of 50,000 nM (50 µM) against a eukaryotic translation initiation target, suggesting that the 6-methyl substitution may confer a distinct, albeit modest, advantage for targeting specific parasite enzymes when compared to more heavily substituted derivatives [2].

Leishmania pteridine reductase neglected tropical disease alloxazine

Phototautomerization Behavior: 6-Methylalloxazine Exhibits Distinct Acid-Catalyzed Proton Transfer Pathway Relative to 8,9-Dimethylalloxazine

Detailed photophysical studies reveal that the acid-catalyzed phototautomerization of 6-methylalloxazine proceeds via a fundamentally different mechanism compared to 8,9-dimethylalloxazine [1]. This mechanistic divergence is attributed to methylation site-specific alterations in electron density within the alloxazine C-ring, which influences the excited-state proton transfer dynamics and, consequently, the compound's fluorescence lifetime and dual-emission characteristics [2]. In contrast, alloxazine derivatives methylated at the N(1) or N(3) positions are completely unable to undergo phototautomerization [1].

phototautomerism excited-state proton transfer fluorescence alloxazine

Electronic Structure and Spectral Properties: INDO/S-CI1 Calculations Confirm Methylation Site-Specific Electron Density Redistribution

Theoretical studies using the INDO/S-CI1 method demonstrate that the electronic structure of 6-methylalloxazine differs significantly from that of unsubstituted alloxazine and other monomethyl derivatives [1]. Specifically, methylation at the 6-position alters the electron density distribution in both the ground and first excited singlet states, which in turn modulates the n→π* transition energy and influences the compound's acid-base properties [2]. These computational predictions are in good agreement with experimental absorption spectra, validating the site-specific electronic perturbation caused by the 6-methyl group.

electronic structure INDO/S-CI1 absorption spectroscopy alloxazine

Optimal Research and Industrial Applications for 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione Based on Verified Differentiation Data


Cytochrome P450 Enzyme Selectivity Studies: Use as a Low-Potency CYP2C19 Reference Compound

Given its ~8-fold lower potency for CYP2C19 inhibition (IC50 = 10,000 nM) compared to unsubstituted alloxazine (IC50 = 1,240 nM), 6-methylalloxazine is optimally deployed as a structurally defined low-activity comparator in CYP2C19 inhibition assays. This allows researchers to benchmark the impact of 6-methyl substitution on P450 enzyme engagement and to calibrate high-throughput screening campaigns for alloxazine-derived drug candidates [1][2].

Anti-Leishmanial Drug Discovery: Pteridine Reductase 1 (PTR1) Inhibitor Scaffold Optimization

The measurable inhibition of Leishmania major PTR1 (IC50 = 18,900 nM) by 6-methylalloxazine, though modest, establishes a baseline activity for the 6-methyl alloxazine scaffold. Medicinal chemistry teams can utilize this compound as a starting point for rational structure-activity relationship (SAR) studies aimed at improving PTR1 potency, leveraging the differential inhibition observed relative to more heavily substituted, less active analogs [3][4].

Excited-State Proton Transfer (ESPT) and Phototautomerism Research: A Model Compound for Mechanistic Investigations

The distinct acid-catalyzed phototautomerization pathway of 6-methylalloxazine, which differs mechanistically from that of 8,9-dimethylalloxazine, renders it an essential model compound for fundamental studies of excited-state proton transfer dynamics. Researchers investigating ESPT mechanisms, dual fluorescence, or the design of light-driven molecular switches will find this compound uniquely suited for comparative photophysical experiments [5][6].

Computational Chemistry and Electronic Structure Benchmarking: Validation of INDO/S and DFT Methods for Alloxazines

The well-characterized electronic structure of 6-methylalloxazine, supported by both experimental absorption/emission spectra and INDO/S-CI1 theoretical calculations, positions it as a robust benchmark compound for validating computational models of heterocyclic systems. This is particularly relevant for groups developing or refining quantum chemical methods to predict the properties of pteridine-based materials and bioactive molecules [7][8].

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